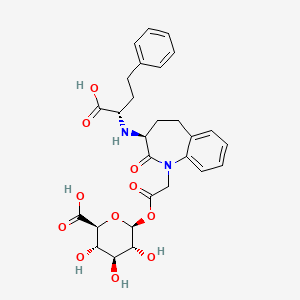
Benazeprilat Acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benazeprilat Acyl-b-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the conjugation of benazepril with glucuronic acid, which enhances its solubility and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benazeprilat Acyl-b-D-glucuronide is synthesized through the reaction of benazepril with glucuronic acid in the presence of a suitable catalyst, typically under mild acidic conditions. The reaction involves the formation of an ester bond between the carboxyl group of glucuronic acid and the hydroxyl group of benazepril.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of biocatalysts or chemical catalysts to facilitate the conjugation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Benazeprilat Acyl-b-D-glucuronide primarily undergoes hydrolysis reactions, where it is converted back to benazepril and glucuronic acid in the presence of esterases.
Common Reagents and Conditions:
Hydrolysis: Esterases or acidic conditions are used to cleave the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Major Products Formed:
Benazepril: The active ACE inhibitor.
Glucuronic Acid: A natural metabolite involved in detoxification.
Applications De Recherche Scientifique
Benazeprilat Acyl-b-D-glucuronide is extensively used in scientific research due to its role as a metabolite of benazepril. It is used in pharmacokinetic studies to understand the metabolism and excretion of benazepril. Additionally, it serves as a reference standard in analytical methods for detecting benazepril in biological samples.
Mécanisme D'action
The mechanism of action of Benazeprilat Acyl-b-D-glucuronide involves its conversion to benazepril, which then inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart.
Molecular Targets and Pathways:
ACE Inhibition: The primary target is the angiotensin-converting enzyme.
Renin-Angiotensin-Aldosterone System (RAAS): The pathway involved in blood pressure regulation.
Comparaison Avec Des Composés Similaires
Enalaprilat Acyl-b-D-glucuronide
Lisinoprilat Acyl-b-D-glucuronide
Ramiprilat Acyl-b-D-glucuronide
Propriétés
Formule moléculaire |
C28H32N2O11 |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)/t17-,18-,21-,22-,23+,24-,28+/m0/s1 |
Clé InChI |
OJAPCMFSNNRWFW-PGOUHZBBSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















